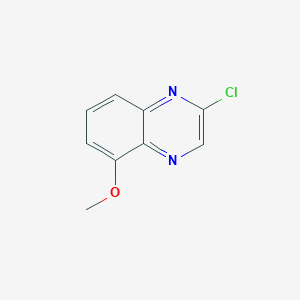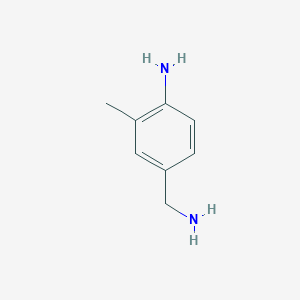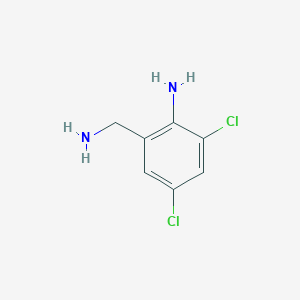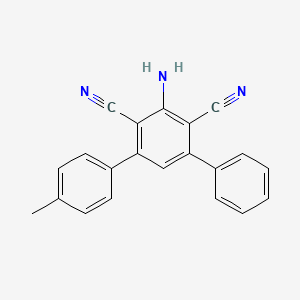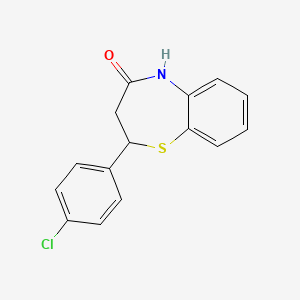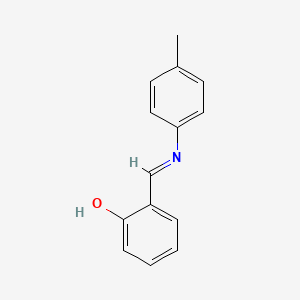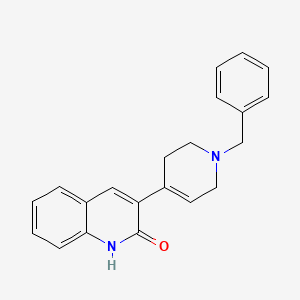
6,8-Dinitroquinoline
Descripción general
Descripción
6,8-Dinitroquinoline is a useful research compound. Its molecular formula is C9H5N3O4 and its molecular weight is 219.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrocatalytic Applications
Research has demonstrated that 6,8-Dinitroquinoline can undergo electrocatalytic hydrogenation to form corresponding aminoquinolines. This process is carried out in an alkaline medium on a copper cathode using skeleton catalysts. The significance of this study lies in its contribution to understanding the hydrogenation process of nitroquinolines, which does not lead to the hydrogenation of the aromatic quinoline system. This finding is crucial for the synthesis of aminoquinoline derivatives, showcasing the versatility of this compound in electrocatalytic applications (Kulakova, 2011).
Contributions to Medicinal Chemistry
8-Hydroxyquinolines, a related group of compounds, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The research into these compounds, including derivatives of this compound, has highlighted their potential as building blocks for pharmacologically active scaffolds. The synthesis and biological activity studies of these derivatives provide a foundation for developing new drugs with high efficacy and low toxicity, showcasing the compound's relevance in medicinal chemistry and drug development (Saadeh, Sweidan, & Mubarak, 2020).
Synthetic Methodologies and Green Chemistry
A novel approach to constructing multi-functionalized benzenes involves the use of this compound derivatives. This process, characterized by cyclization of easily obtainable reactants under environmentally benign conditions, exemplifies the principles of green chemistry. The method allows for the introduction of multi-substituted benzenes, enhancing the compatibility of bioactive molecules. Such advancements in synthetic methodologies underline the importance of this compound derivatives in the pursuit of sustainable and eco-friendly chemical processes (Damera & Pagadala, 2023).
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives often interact with various enzymes and receptors in the body
Mode of Action
A related compound, 6-methoxy-8-nitroquinoline, has been studied . It’s suggested that nitroquinolines may undergo electrocatalytic hydrogenation, forming corresponding aminoquinolines . This process could potentially alter the function of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways . For instance, some quinoline derivatives have been found to facilitate tau into secretory pathways
Result of Action
It’s known that quinoline derivatives can have various biological effects, including antimicrobial, anticancer, and antifungal effects
Action Environment
Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability, how it interacts with its targets, and its overall efficacy .
Análisis Bioquímico
Biochemical Properties
6,8-Dinitroquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to undergo electrocatalytic hydrogenation in the presence of skeleton catalysts such as nickel, copper, iron, and zinc, resulting in the formation of corresponding aminoquinolines . This reaction occurs in an alkaline medium on a copper cathode, indicating that this compound interacts with these metal catalysts to facilitate the hydrogenation process. The compound’s nitro groups are reduced to amino groups, which can further interact with various biomolecules, potentially influencing biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. Its impact on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction of nitro groups to amino groups can lead to changes in the redox state of cells, influencing oxidative stress responses and signaling pathways . Additionally, the presence of aminoquinolines formed from this compound may interact with cellular proteins and enzymes, potentially modulating their activity and affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with metal catalysts and subsequent reduction to aminoquinolines. This process is facilitated by the binding of this compound to the metal catalysts, which act as electron donors in the hydrogenation reaction . The resulting aminoquinolines can then interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression. These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under alkaline conditions during the electrocatalytic hydrogenation process . Long-term exposure to different environmental conditions may lead to degradation, affecting its efficacy and interactions with cellular components. Understanding the temporal effects of this compound is crucial for optimizing its use in biochemical experiments and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular metabolism. At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its reduction to aminoquinolines. This process is facilitated by metal catalysts and occurs in an alkaline medium . The resulting aminoquinolines can further participate in various biochemical reactions, interacting with enzymes and cofactors. These interactions may influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with metal catalysts and cellular proteins. The compound’s ability to undergo reduction to aminoquinolines suggests that it may be transported and distributed in its reduced form . Additionally, the presence of binding proteins and transporters may facilitate the localization and accumulation of this compound in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. The compound’s reduction to aminoquinolines may direct it to specific compartments or organelles, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in therapeutic applications.
Propiedades
IUPAC Name |
6,8-dinitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O4/c13-11(14)7-4-6-2-1-3-10-9(6)8(5-7)12(15)16/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFSMXPMBZGPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455439 | |
| Record name | 6,8-dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88609-20-5 | |
| Record name | 6,8-dinitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B3033062.png)
